
(2,5-Dimethylphenyl)(phenyl)iodonium triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylphenyl)(phenyl)iodonium triflate is a hypervalent iodine compound with the molecular formula C15H16I.CF3O3S. It is part of the diaryliodonium salts family, which are known for their high electrophilicity and versatility in organic synthesis . These compounds are often used as arylating agents due to their ability to transfer aryl groups to various nucleophiles .
Vorbereitungsmethoden
The synthesis of (2,5-Dimethylphenyl)(phenyl)iodonium triflate typically involves the oxidation of iodoarenes followed by ligand exchange with arenes or organometallic arenes . One common method includes the anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell using a solvent mixture of MeCN–HFIP–TfOH . This process is atom-efficient and does not require chemical oxidants, generating minimal chemical waste . The reaction conditions are generally acidic, although some neutral or basic conditions have also been developed .
Analyse Chemischer Reaktionen
(2,5-Dimethylphenyl)(phenyl)iodonium triflate undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It is commonly used in electrophilic aromatic substitution reactions where it transfers an aryl group to a nucleophile.
Coupling Reactions: It participates in metal-catalyzed and metal-free cross-coupling reactions.
Common reagents used in these reactions include triflic acid, tosylic acid, and trifluoroacetic acid . The major products formed from these reactions are typically arylated compounds, which can be further utilized in various synthetic applications .
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylphenyl)(phenyl)iodonium triflate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (2,5-Dimethylphenyl)(phenyl)iodonium triflate exerts its effects involves the transfer of an aryl group to a nucleophile. This process is facilitated by the high electrophilicity of the iodonium ion, which makes it an effective arylating agent . The molecular targets and pathways involved in these reactions are primarily related to the formation of new carbon-aryl and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
(2,5-Dimethylphenyl)(phenyl)iodonium triflate is unique among diaryliodonium salts due to its specific substitution pattern on the phenyl rings. Similar compounds include:
Phenyl(phenyl)iodonium triflate: Lacks the dimethyl substitution on the phenyl ring.
(2,4,6-Trimethylphenyl)(phenyl)iodonium triflate: Has additional methyl groups on the phenyl ring.
(4-Methoxyphenyl)(phenyl)iodonium triflate: Contains a methoxy group instead of methyl groups.
These similar compounds share the high electrophilicity and versatility in organic synthesis but differ in their specific reactivity and applications due to the variations in their substitution patterns .
Eigenschaften
Molekularformel |
C16H16F3IO3S |
|---|---|
Molekulargewicht |
472.3 g/mol |
IUPAC-Name |
(2,5-dimethylphenyl)-(2-methylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C15H16I.CHF3O3S/c1-11-8-9-13(3)15(10-11)16-14-7-5-4-6-12(14)2;2-1(3,4)8(5,6)7/h4-10H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
LFYAAOMBOJTVPY-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)[I+]C2=CC=CC=C2C.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


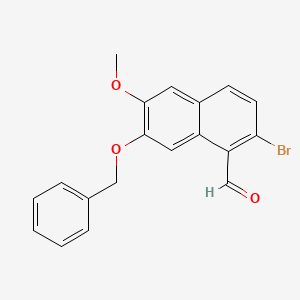
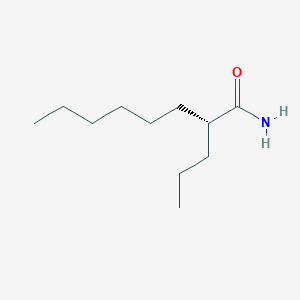
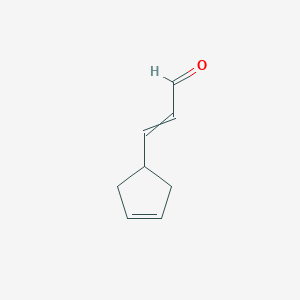

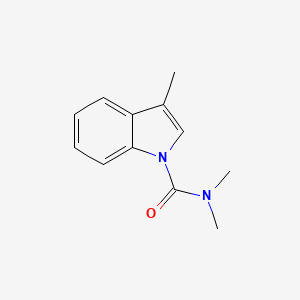
![5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B15159233.png)


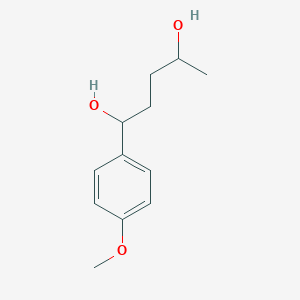
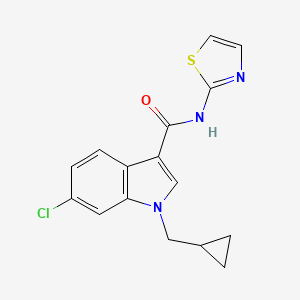
![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
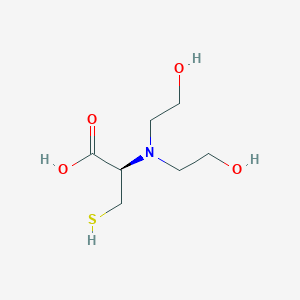
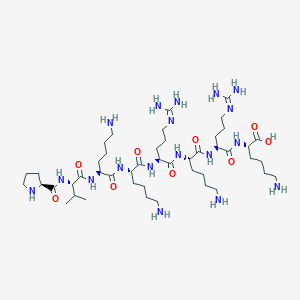
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
